N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-3,5-dimethoxybenzamide
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Overview
Description
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-3,5-dimethoxybenzamide is a chemical compound with a complex structure that includes a tetrazole ring, a chlorophenyl group, and a dimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-3,5-dimethoxybenzamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions. The chlorophenyl group is then introduced via a substitution reaction, followed by the coupling of the resulting intermediate with 3,5-dimethoxybenzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzyme active sites or receptor proteins. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide
- N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-2-(2-isopropyl-4-thiomorpholinyl)acetamide
Uniqueness
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-3,5-dimethoxybenzamide is unique due to the presence of both the tetrazole ring and the dimethoxybenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H14ClN5O3 |
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Molecular Weight |
359.77 g/mol |
IUPAC Name |
N-[2-chloro-5-(tetrazol-1-yl)phenyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C16H14ClN5O3/c1-24-12-5-10(6-13(8-12)25-2)16(23)19-15-7-11(3-4-14(15)17)22-9-18-20-21-22/h3-9H,1-2H3,(H,19,23) |
InChI Key |
VKHRSKCZEULPRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)N3C=NN=N3)Cl)OC |
Origin of Product |
United States |
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